

Technical Guide: Physicochemical Properties of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

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Compound of Interest

Compound Name: (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

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Introduction

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate (CAS No: 169750-01-0) is a chiral synthetic building block widely utilized in medicinal chemistry and drug discovery. Its structural motif is incorporated into various pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical characteristics of **(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate**, alongside detailed experimental protocols for the determination of key physicochemical parameters.

Core Physical Properties

The following table summarizes the available quantitative data for **(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate**. It is important to note that some physical properties, such as a definitive melting point and specific optical rotation, are not widely reported in publicly available literature, indicating that it may exist as a liquid or oil at room temperature.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1]
Molecular Weight	200.28 g/mol	[2]
Boiling Point	268.3 ± 29.0 °C at 760 mmHg	
Density	1.0 ± 0.1 g/cm ³	
Flash Point	116.0 ± 24.3 °C	
Exact Mass	200.152477885 Da	
Polar Surface Area (PSA)	41.6 Å ²	[2]
LogP (octanol-water)	0.9	[2]
Vapour Pressure	0.0 ± 0.5 mmHg at 25°C	[3]
Physical State	Not definitively reported; the hydrochloride salt is a liquid.	
Melting Point	Not available.	
Specific Optical Rotation	Not available.	

Experimental Protocols

Detailed experimental procedures for the characterization of a novel or existing chemical entity are critical for reproducibility and regulatory compliance. Below are standard protocols for determining key physical properties of a compound like **(S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate**.

Melting Point Determination

The melting point is a fundamental property for the characterization and purity assessment of a solid compound.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dried, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.
- **Apparatus:** A calibrated melting point apparatus with a heated block and a magnifying lens for observation is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is raised rapidly to about 10-15 °C below the expected melting point.
 - The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.
 - The melting point is reported as the range $T_1 - T_2$. For a pure compound, this range is typically narrow (0.5-1 °C).

Specific Optical Rotation

For a chiral molecule, the specific rotation is a characteristic physical constant.

Methodology: Polarimetry

- **Solution Preparation:** A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol, methanol, or chloroform) at a known concentration (c , in g/mL).
- **Apparatus:** A polarimeter, typically using the sodium D-line (589 nm) as the light source, is employed. The sample is contained in a cell of a known path length (l , in decimeters).
- **Procedure:**
 - The polarimeter is calibrated with a blank solvent-filled cell to determine the zero reading.

- The sample solution is placed in the polarimeter cell, ensuring no air bubbles are in the light path.
- The observed angle of rotation (α) is measured at a specific temperature (T).
- The specific rotation $[\alpha]_{TD}$ is calculated using the formula: $[\alpha]_{TD} = \alpha / (l \times c)$

For comparison, the related compound (S)-3-(Boc-amino)pyrrolidine has a reported specific rotation of $[\alpha]_D -21.5 \pm 2.0^\circ$, with $c = 1$ in ethanol.[4]

Solubility Determination

Solubility is a critical parameter influencing bioavailability and formulation development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology: Shake-Flask Method

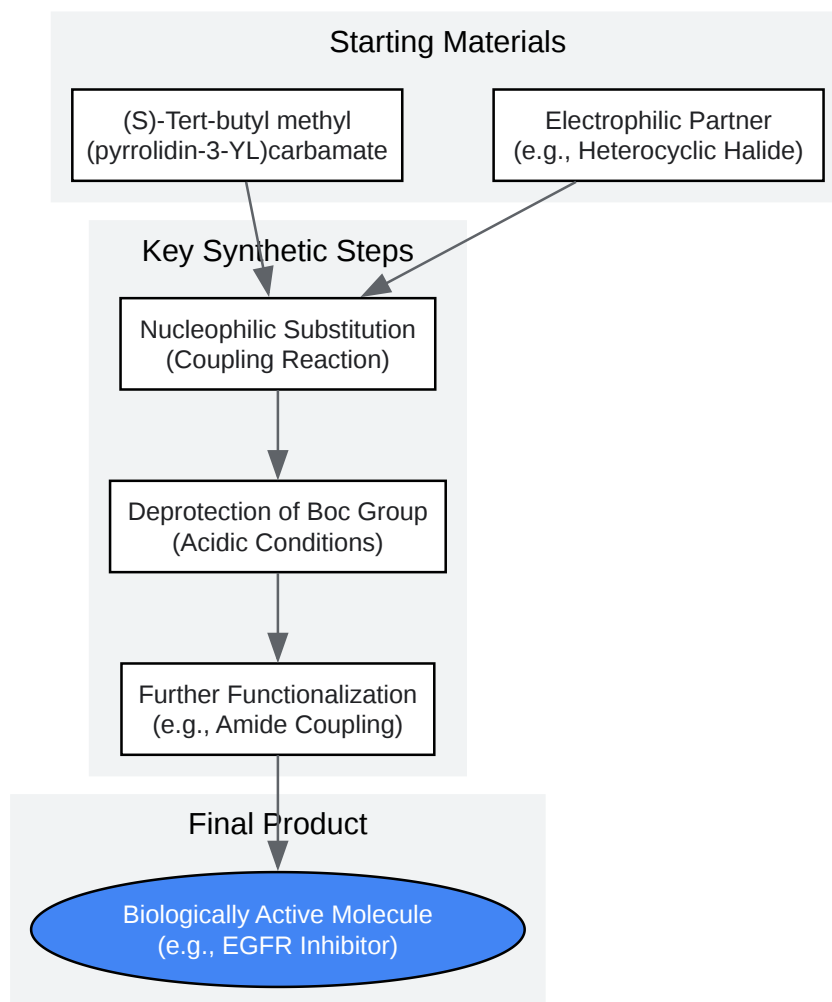
- Preparation: An excess amount of the solid compound is added to a series of vials containing different solvents of interest (e.g., water, buffers at various pH values, ethanol, isopropanol, acetonitrile).
- Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- Sample Processing:
 - The resulting saturated solutions are filtered through a non-binding syringe filter (e.g., 0.22 μ m) to remove undissolved solids.
 - The filtrate is then diluted with a suitable solvent for analysis.
- Quantification: The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
- Reporting: The solubility is reported in units such as mg/mL or μ g/mL for each solvent at the specified temperature. While specific data for the title compound is lacking, a related

compound, (S)-3-(Boc-amino)pyrrolidine, is reported to be soluble in water, chloroform, and methanol.[5]

Application in Drug Discovery: A Synthetic Workflow

(S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate is a valuable chiral intermediate. For instance, the structurally related (S)-3-(Boc-amino)pyrrolidine is used in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[4] The following diagram illustrates a generalized workflow where such a building block would be utilized.

Generalized Synthetic Workflow Using a Chiral Pyrrolidine Building Block



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Caption: Generalized workflow for synthesizing a bioactive molecule.

Conclusion

This technical guide has consolidated the available physical property data for **(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate** and provided standardized protocols for the experimental determination of its key characteristics. While some experimental values are not readily

available in the literature, the provided methodologies offer a clear path for their determination. The utility of this compound as a chiral building block in the synthesis of complex, biologically active molecules underscores the importance of a comprehensive understanding of its physicochemical profile for researchers in the field of drug development.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068426#s-tert-butyl-methyl-pyrrolidin-3-yl-carbamate-physical-properties]

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